molecular formula C16H19N3O4S B5338342 5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE

5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B5338342
M. Wt: 349.4 g/mol
InChI Key: CECQEFCMCOWJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to an oxazole carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine sulfonyl phenyl intermediate. This intermediate is then reacted with an oxazole derivative under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and oxazole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The piperidine sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and pain, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the oxazole ring and the carboxamide group differentiates it from other similar compounds, potentially enhancing its biological activity and specificity .

Properties

IUPAC Name

5-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-11-15(18-23-12)16(20)17-13-5-7-14(8-6-13)24(21,22)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECQEFCMCOWJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.